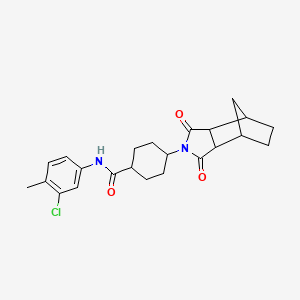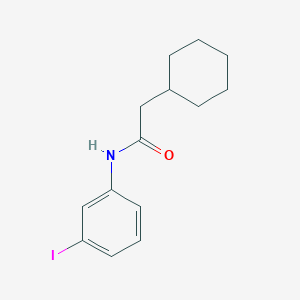![molecular formula C21H26ClN5O4S B12471266 {4-[4-(2,3-Dihydro-1H-inden-1-ylamino)pyrrolo[2,3-D]pyrimidin-7-YL]-2-hydroxycyclopentyl}methyl sulfamate hydrochloride](/img/structure/B12471266.png)
{4-[4-(2,3-Dihydro-1H-inden-1-ylamino)pyrrolo[2,3-D]pyrimidin-7-YL]-2-hydroxycyclopentyl}methyl sulfamate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pevonedistat Hydrochloride, also known as MLN4924, is a small-molecule inhibitor of the NEDD8-activating enzyme (NAE). This compound is primarily investigated for its potential in treating various cancers, including acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). Pevonedistat Hydrochloride works by disrupting protein homeostasis, leading to cancer cell death .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pevonedistat Hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This is achieved through a series of cyclization reactions.
Introduction of the Indane Moiety: This step involves the coupling of the indane derivative to the core structure.
Hydroxylation and Sulfamation: The final steps involve hydroxylation of the cyclopentyl ring and sulfamation to introduce the sulfamate group.
Industrial Production Methods
Industrial production of Pevonedistat Hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-performance liquid chromatography (HPLC) for purification and ensuring the stability of the compound during storage and transportation .
化学反応の分析
Types of Reactions
Pevonedistat Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can occur at the sulfamate group or the indane moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various oxidized and reduced metabolites, which are often studied for their pharmacological activity and toxicity profiles .
科学的研究の応用
Pevonedistat Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the NEDD8-activating enzyme and its role in protein degradation.
Biology: The compound is used to investigate cellular processes like apoptosis and DNA repair.
Medicine: Pevonedistat Hydrochloride is in clinical trials for treating cancers such as AML and MDS. .
作用機序
Pevonedistat Hydrochloride exerts its effects by inhibiting the NEDD8-activating enzyme (NAE). This inhibition prevents the activation of cullin-RING ligases (CRLs), which are crucial for proteasome-mediated protein degradation. By disrupting this pathway, Pevonedistat Hydrochloride induces apoptosis in cancer cells. The compound forms a stable covalent adduct with NEDD8 in the NAE catalytic pocket, rendering it inactive .
類似化合物との比較
Pevonedistat Hydrochloride is unique in its selective inhibition of NAE. Similar compounds include:
Bortezomib: A proteasome inhibitor used in multiple myeloma treatment.
Lenalidomide: An E3 ligase modulator used in various hematologic malignancies.
Carfilzomib: Another proteasome inhibitor with a different mechanism of action compared to Pevonedistat Hydrochloride.
These compounds, while targeting the ubiquitin-proteasome system, differ in their specific molecular targets and mechanisms, highlighting the unique role of Pevonedistat Hydrochloride in cancer therapy .
特性
分子式 |
C21H26ClN5O4S |
|---|---|
分子量 |
480.0 g/mol |
IUPAC名 |
[4-[4-(2,3-dihydro-1H-inden-1-ylamino)pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate;hydrochloride |
InChI |
InChI=1S/C21H25N5O4S.ClH/c22-31(28,29)30-11-14-9-15(10-19(14)27)26-8-7-17-20(23-12-24-21(17)26)25-18-6-5-13-3-1-2-4-16(13)18;/h1-4,7-8,12,14-15,18-19,27H,5-6,9-11H2,(H2,22,28,29)(H,23,24,25);1H |
InChIキー |
HJKDNNXKYODZJI-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)COS(=O)(=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


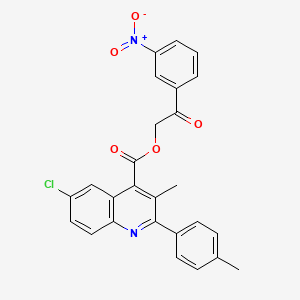
![N-cyclohexyl-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12471192.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)glycinamide](/img/structure/B12471202.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12471209.png)
![2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12471213.png)
![2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12471226.png)
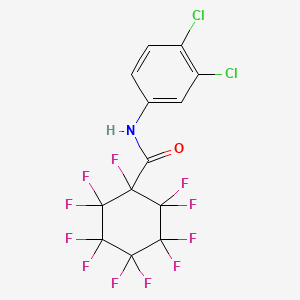
![N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]alaninamide](/img/structure/B12471232.png)
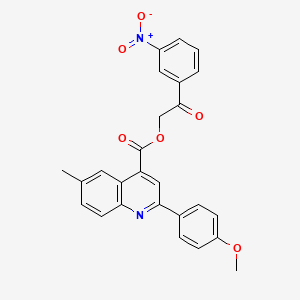
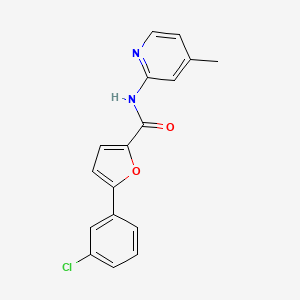
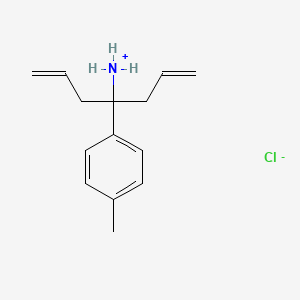
![N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}alanine](/img/structure/B12471268.png)
